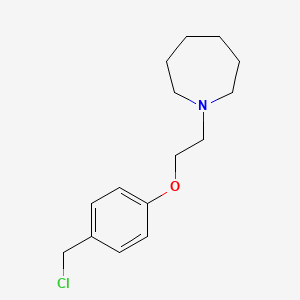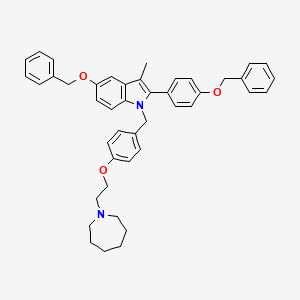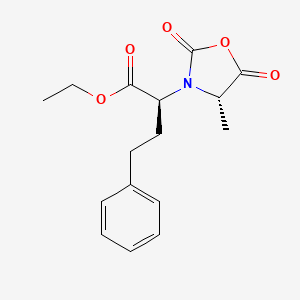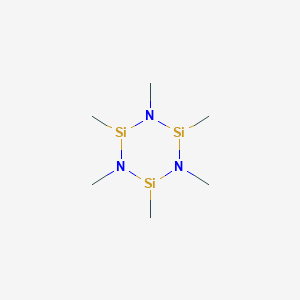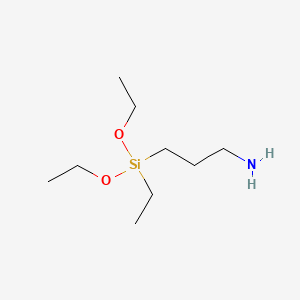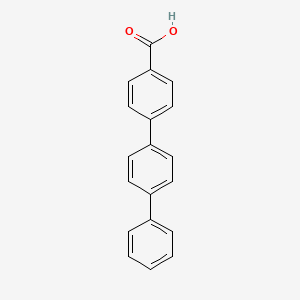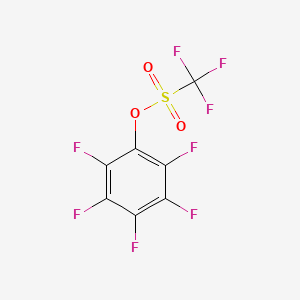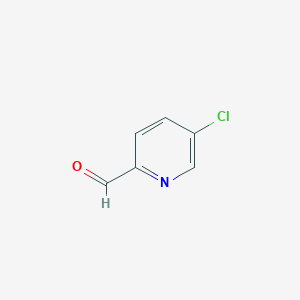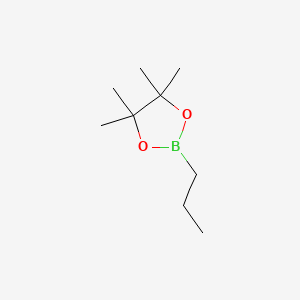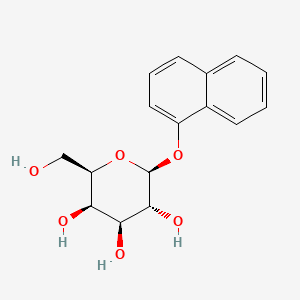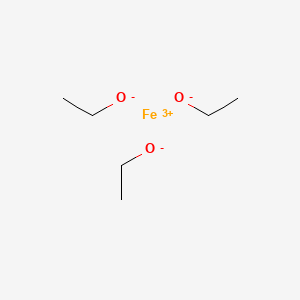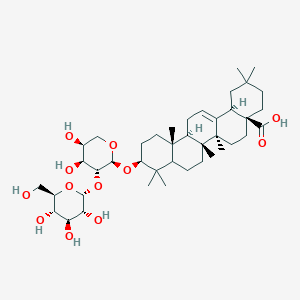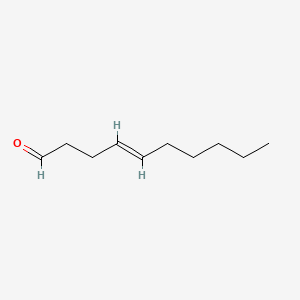
trans-4-Decen-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Decen-1-al: is an organic compound with the molecular formula C10H18O . It is a pale yellow liquid known for its powerful aldehydic, orange-like, green, and floral odor. This compound is commonly used in fragrances to create fresh, natural, citrus-like notes .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-4-Decen-1-al can be synthesized through the reaction of 1-octen-3-ol with ethyl vinyl ether . The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The compound is then purified through distillation or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: trans-4-Decen-1-al undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Imines or acetals, depending on the nucleophile used.
Scientific Research Applications
trans-4-Decen-1-al has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its role in biological signaling and as a potential pheromone.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of trans-4-Decen-1-al involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s aldehydic group is highly reactive, allowing it to participate in a range of chemical reactions that can modulate biological pathways .
Comparison with Similar Compounds
- trans-2-Decen-1-al
- cis-4-Decen-1-al
- trans-2-Decenal
Comparison: trans-4-Decen-1-al is unique due to its specific structural configuration, which imparts distinct olfactory properties compared to its isomers and other similar compounds. While trans-2-Decen-1-al and cis-4-Decen-1-al also possess aldehydic and citrus-like odors, the exact scent profile and reactivity can vary significantly. This uniqueness makes this compound particularly valuable in applications requiring specific fragrance characteristics .
Properties
CAS No. |
30390-50-2 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
dec-4-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
CWRKZMLUDFBPAO-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCCC=O |
Isomeric SMILES |
CCCCC/C=C/CCC=O |
Canonical SMILES |
CCCCCC=CCCC=O |
density |
0.843-0.850 |
Key on ui other cas no. |
65405-70-1 21662-09-9 30390-50-2 |
physical_description |
colourless to slightly yellow liquid with an orange-like, fatty odour |
Pictograms |
Irritant |
solubility |
soluble in alcohol and most fixed oils; insoluble in water |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


